molecular formula C16H19F2N3OS B2474700 4,6-Difluoro-2-(4-pentanoylpiperazin-1-yl)-1,3-benzothiazole CAS No. 897482-10-9

4,6-Difluoro-2-(4-pentanoylpiperazin-1-yl)-1,3-benzothiazole

Cat. No. B2474700
CAS RN: 897482-10-9
M. Wt: 339.4
InChI Key: MDTPAXJMWKIDEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Difluoro-2-(4-pentanoylpiperazin-1-yl)-1,3-benzothiazole, also known as DFPBT, is a compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields, including cancer research, neurology, and immunology.

Scientific Research Applications

Synthesis and Microbial Studies

Benzothiazole derivatives are prominent in microbial studies. The synthesis of benzothiazole compounds involves various substituted benzothiazoles and p-acetamidobenzenesulfonyl chloride. These compounds have demonstrated significant antibacterial and antifungal activities, indicating their potential in microbial research and treatment (Patel & Agravat, 2007).

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have been extensively studied. The design of pharmacophore hybrids between pyrazolinone/pyrazole and benzothiazole moiety led to the synthesis of molecules with promising effects on antimicrobial activity. These studies provide insights into the structural-activity relationship of these compounds, contributing to the development of new antimicrobial agents (Amir, Javed, & Hassan, 2012).

Anticonvulsant Screening

Benzothiazole compounds have been evaluated for their anticonvulsant activities. The integration of benzothiazole and barbituric acid pharmacophores has resulted in compounds with active anticonvulsant properties. Some of these compounds have shown promising results in standard anticonvulsant tests, indicating their potential in treating seizure disorders (Siddiqui & Ahsan, 2009).

Antitumor Properties

Benzothiazoles have also been synthesized and studied for their antitumor properties. Fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxicity in vitro against sensitive human breast cancer cell lines. This highlights the potential of benzothiazole derivatives in cancer treatment and the importance of structural modifications to enhance their therapeutic effects (Hutchinson et al., 2001).

Sensing Applications

Benzothiazole derivatives have been applied in the development of fluorescent probes for sensing pH and metal cations. Their high sensitivity and selectivity make them suitable for detecting changes in pH and the presence of specific metal cations, providing valuable tools for various research and industrial applications (Tanaka et al., 2001).

properties

IUPAC Name

1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2N3OS/c1-2-3-4-14(22)20-5-7-21(8-6-20)16-19-15-12(18)9-11(17)10-13(15)23-16/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTPAXJMWKIDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.